Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-
Overview
Description
Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-: is an organic compound with the molecular formula C17H18O4 It is a derivative of acetophenone, featuring a phenyl ring substituted with methoxy and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and phenylmethanol.
Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with phenylmethanol in the presence of an acid catalyst to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death in certain contexts.
Comparison with Similar Compounds
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-:
Ethanone, 1-(3,4-dimethoxyphenyl)-:
Uniqueness: Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-(3,5-dimethoxy-4-phenylmethoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(18)14-9-15(19-2)17(16(10-14)20-3)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNNLIIHXUFTIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409102 | |
Record name | Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76246-81-6 | |
Record name | Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(BENZYLOXY)-3,5-DIMETHOXYACETOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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